![molecular formula C13H17N5O2 B14212519 6-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine CAS No. 832103-08-9](/img/structure/B14212519.png)
6-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine is a complex organic compound that features a benzimidazole core substituted with a nitro group and a pyrrolidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine typically involves multi-step organic reactions. One common method includes:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Nitration: The benzimidazole core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Alkylation: The nitrated benzimidazole is then alkylated with 2-(pyrrolidin-1-yl)ethyl chloride in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
6-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Substitution: The benzimidazole core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Oxidation: The pyrrolidine moiety can be oxidized to form pyrrolidinone derivatives under specific conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Bases: Potassium carbonate, sodium hydroxide.
Major Products
Reduction: 6-Amino-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine.
Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.
Oxidation: Pyrrolidinone derivatives.
Aplicaciones Científicas De Investigación
6-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: The compound’s interactions with enzymes and receptors are of interest for understanding its mechanism of action and potential therapeutic uses.
Industrial Applications:
Mecanismo De Acción
The mechanism by which 6-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine exerts its effects involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species. The benzimidazole core can interact with nucleic acids and proteins, influencing various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
6-Nitrobenzimidazole: Lacks the pyrrolidine moiety, making it less versatile in terms of biological interactions.
N-[2-(Pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine: Lacks the nitro group, which reduces its potential for redox reactions.
Uniqueness
6-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine is unique due to the combination of the nitro group and the pyrrolidine moiety, which together enhance its chemical reactivity and potential biological activity. This dual functionality allows for a broader range of applications in medicinal chemistry and industrial processes.
Propiedades
Número CAS |
832103-08-9 |
|---|---|
Fórmula molecular |
C13H17N5O2 |
Peso molecular |
275.31 g/mol |
Nombre IUPAC |
6-nitro-N-(2-pyrrolidin-1-ylethyl)-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C13H17N5O2/c19-18(20)10-3-4-11-12(9-10)16-13(15-11)14-5-8-17-6-1-2-7-17/h3-4,9H,1-2,5-8H2,(H2,14,15,16) |
Clave InChI |
OLVIMDBYIORTQQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCNC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


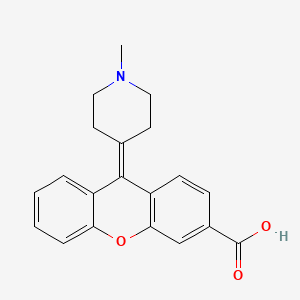
![Fluoro[tris(trifluoromethyl)]silane](/img/structure/B14212445.png)




![2-Hexyl-1-phenyl-3-[4-(trifluoromethyl)phenyl]-1H-indole](/img/structure/B14212480.png)
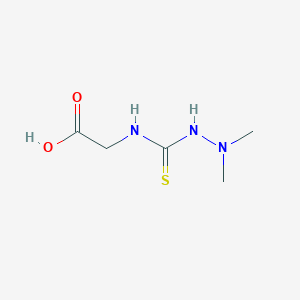

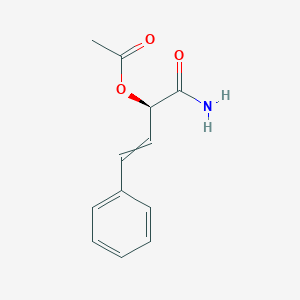
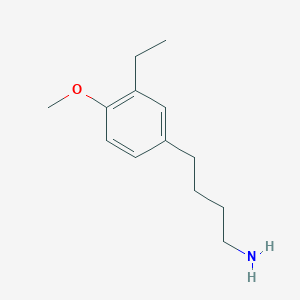
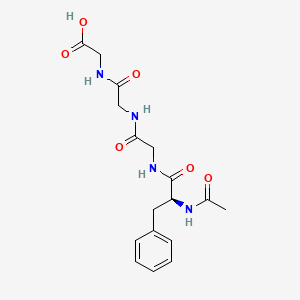

![4-Methyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14212511.png)
